Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Brand Name: Vulcanchem
CAS No.: 84676-91-5
VCID: VC3820669
InChI: InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+/m1/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
Molecular Formula: C75H108N20O13
Molecular Weight: 1497.8 g/mol

Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-

CAS No.: 84676-91-5

Cat. No.: VC3820669

Molecular Formula: C75H108N20O13

Molecular Weight: 1497.8 g/mol

* For research use only. Not for human or veterinary use.

Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- - 84676-91-5

Specification

CAS No. 84676-91-5
Molecular Formula C75H108N20O13
Molecular Weight 1497.8 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Standard InChI InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+/m1/s1
Standard InChI Key SAPCBHPQLCZCDV-QVBDNUAOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N
SMILES CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Introduction

Chemical and Structural Characteristics

Primary Structure and Modifications

The peptide sequence of Substance P, Arg(1)-Pro(2)-Trp(7),(9)-LeuNH(2)(11)-, is Arg-Pro-Lys-Pro-Gln-Gln-Trp-Phe-Trp-Leu-Met-NH₂, with key substitutions:

  • D-Arginine at position 1

  • D-Proline at position 2

  • D-Tryptophan at positions 7 and 9

  • Leucine amide at position 11 .

These modifications enhance receptor binding specificity and metabolic stability compared to native Substance P.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₇₅H₁₀₈N₂₀O₁₃PubChem
Molecular Weight1,497.8 g/molPubChem
CAS Registry Number84676-91-5ChemIDplus
DSSTOX Substance IDDTXSID20233656EPA DSSTox

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS, a method involving sequential coupling of amino acids to a resin-bound chain. Critical steps include:

  • Resin Loading: Attachment of the C-terminal methionine amide to a Wang resin.

  • Deprotection: Removal of Fmoc groups using piperidine.

  • Coupling: Activation of amino acids with HBTU/HOBt and coupling under nitrogen atmosphere.

  • Cleavage: TFA-mediated cleavage from the resin, yielding the crude peptide.

Purification and Characterization

Post-synthesis purification employs reverse-phase HPLC with a C18 column, achieving >95% purity. Mass spectrometry (MALDI-TOF) and NMR confirm structural integrity .

Mechanism of Action

Neurokinin-1 Receptor (NK1R) Interactions

Substance P analogs bind NK1R, a G protein-coupled receptor (GPCR), with high affinity. The D-amino acid substitutions in this analog reduce susceptibility to enzymatic degradation while maintaining receptor engagement. Activation of NK1R triggers:

  • Gαq/11 Signaling: Mobilizes intracellular calcium via phospholipase C (PLC) activation.

  • β-Arrestin Recruitment: Promotes receptor internalization and MAP kinase pathway activation .

Electrophysiological Effects

In guinea pig submucosal plexus neurons, this analog induces membrane hyperpolarization (EC₅₀ = 0.2–20 μM) by enhancing potassium conductance. Paradoxically, it inhibits synaptic potentials (e.g., fast EPSP, IPSP) via presynaptic noradrenaline release, complicating its classification as a pure antagonist .

Research Applications

Pain and Inflammation Studies

The analog’s prolonged receptor occupancy makes it valuable for studying neurogenic inflammation. In rodent models, it attenuates capsaicin-induced plasma extravasation by blocking NK1R on sensory neurons .

GPCR Compartmentalized Signaling

Studies using this peptide have elucidated compartmentalized GPCR signaling. For example, NK1R internalization sustains ERK1/2 activation in endosomes, a phenomenon critical for chronic pain sensitization .

Comparative Analysis with Native Substance P

Table 2: Functional Differences

ParameterNative Substance PArg(1)-Pro(2)-Trp(7),(9)-LeuNH(2)(11)-
Receptor Binding (NK1R)Kd = 0.5 nMKd = 1.2 nM
Plasma Half-Life2–5 minutes20–30 minutes
Enzymatic StabilityLow (cleaved by NEP, ACE)High (resistant to degradation)

Challenges and Limitations

Despite its utility, the analog’s ability to evoke noradrenaline release confounds interpretations of NK1R-specific effects. Co-administration with α₂-adrenoceptor antagonists (e.g., idazoxan) is often necessary to isolate NK1R-mediated responses .

Future Directions

  • Targeted Delivery Systems: Nanoparticle encapsulation to enhance blood-brain barrier penetration.

  • Biased Agonism: Development of analogs favoring G protein over β-arrestin pathways to mitigate side effects.

  • Clinical Translation: Exploration in chemotherapy-induced neuropathy and migraine prophylaxis .

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